1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- is a chemical compound with the molecular formula C10H9N O4 and a molecular weight of approximately 207.18 g/mol. This compound is characterized by its naphthalene backbone, which is a polycyclic aromatic hydrocarbon, and features a hydroxyl group (-OH) and a nitro group (-NO2) that contribute to its chemical reactivity and biological properties. The compound is also known by several synonyms, including 5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one and has a CAS number of 41552-12-9 .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity.
The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has been explored in various studies. Notable activities include:
The compound's unique molecular structure plays a crucial role in these biological effects.
Several synthesis methods have been reported for 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Common approaches include:
These methods allow for the production of this compound in laboratory settings for research and application purposes .
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has several applications across different fields:
The versatility of this compound makes it valuable in both industrial and research contexts.
Interaction studies involving 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- often focus on its binding affinity with biological targets. Key findings include:
These interactions are crucial for understanding its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-. Notable examples include:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | 59604-35-2 | Lacks nitro group |
| 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 678422 | Contains amino group; different reactivity |
| 5-Hydroxy-6-methoxy-naphthalene | Not Listed | Methoxy instead of nitro; different properties |
Density Functional Theory calculations provide comprehensive insights into the electronic structure and chemical reactivity of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [1]. This compound, with molecular formula C₁₀H₉NO₄ and molecular weight 207.18 g/mol, exhibits unique electronic properties due to the presence of both electron-donating hydroxyl and electron-withdrawing nitro substituents on the tetralin framework [3].
The electronic structure calculations reveal that the compound possesses distinct frontier molecular orbital characteristics [22]. The Highest Occupied Molecular Orbital energy and Lowest Unoccupied Molecular Orbital energy values are critical parameters for understanding the compound's reactivity profile [23]. Based on computational studies of similar naphthalene derivatives, the energy gap between these orbitals typically ranges from 4.7 to 4.9 electron volts, indicating moderate stability and reactivity [23] [32].
Global reactivity descriptors calculated using Density Functional Theory methods provide quantitative measures of chemical behavior [22]. The chemical potential, chemical hardness, and electrophilicity index values characterize the compound's propensity for electron donation and acceptance [25]. The presence of the nitro group significantly enhances the electrophilic character, making the compound susceptible to nucleophilic attack [25] [37].
Table 1: Calculated Electronic Properties for Hydroxy-Nitro Naphthalenone Derivatives
| Property | Value Range | Units | Reference Method |
|---|---|---|---|
| Energy Gap | 4.7-4.9 | eV | B3LYP/6-311G(d,p) |
| Chemical Hardness | 2.3-2.5 | eV | Density Functional Theory |
| Electrophilicity Index | 1.5-1.8 | eV | B3LYP Method |
| Dipole Moment | 3.2-4.1 | Debye | Gaussian Calculations |
The molecular electrostatic potential surface analysis reveals distinct charge distribution patterns [30]. The nitro group creates regions of high electrostatic potential, while the hydroxyl group generates areas of negative potential [31]. This charge separation facilitates specific intermolecular interactions and influences the compound's binding affinity to biological targets [5].
Local reactivity descriptors, including Fukui function values, identify the most reactive sites within the molecule [22]. The carbon atoms adjacent to the nitro group exhibit enhanced susceptibility to nucleophilic attack, while positions near the hydroxyl group favor electrophilic interactions [37]. These reactivity patterns are consistent with experimental observations of nucleophilic aromatic substitution reactions in similar compounds [36].
The interaction of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- with water and hydrogen sulfide clusters represents a crucial aspect of its computational chemistry profile [18]. These intermolecular interactions significantly influence the compound's solubility, stability, and biological activity [19].
Hydrogen bonding patterns with water molecules demonstrate the compound's hydrophilic character [17]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming stable complexes with water clusters [15]. Computational analysis reveals that the O-H···O hydrogen bond energies range from -4 to -8 kilocalories per mole, comparable to typical biological hydrogen bonding interactions [5].
Table 2: Intermolecular Interaction Energies with H₂X Clusters
| Cluster Type | Interaction Energy | Bond Length | Bond Angle | Interaction Type |
|---|---|---|---|---|
| H₂O (n=1-3) | -5.2 to -7.8 kcal/mol | 1.85-2.1 Å | 165-180° | Hydrogen Bonding |
| H₂S (n=1-2) | -2.8 to -4.1 kcal/mol | 2.3-2.6 Å | 140-160° | Weak Hydrogen Bonding |
| Mixed H₂O/H₂S | -4.5 to -6.2 kcal/mol | Variable | Variable | Cooperative Effects |
The nitro group participates in unique interaction patterns with both water and hydrogen sulfide molecules [19]. Computational studies indicate that the electron-deficient nitrogen center can engage in electrostatic interactions with the electron-rich regions of water molecules [31]. These interactions contribute to the overall stability of hydrated complexes and influence the compound's behavior in aqueous environments [20].
Hydrogen sulfide interactions exhibit distinct characteristics compared to water complexes [18]. The sulfur atom's larger size and different electronegativity create weaker but still significant interactions with the aromatic system [19]. Molecular dynamics simulations reveal that hydrogen sulfide molecules tend to interact preferentially with the nitro group through weak hydrogen bonding and van der Waals forces [18].
The cooperative effects observed in mixed water-hydrogen sulfide clusters demonstrate enhanced binding energies compared to individual interactions [18]. These synergistic effects arise from the formation of hydrogen-bonded networks that stabilize the overall complex structure [20]. Such cooperative interactions are particularly relevant for understanding the compound's behavior in biological systems where multiple solvent molecules are present [19].
Molecular docking calculations provide insights into the potential biological targets and binding mechanisms of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [9]. The compound's structural features, including the hydroxyl and nitro substituents, create specific binding motifs that interact with various protein active sites [10].
Computational screening against protein databases reveals potential binding affinities with several enzyme families [9]. The compound demonstrates particularly strong interactions with proteins containing complementary binding pockets that can accommodate both the polar hydroxyl group and the electron-deficient nitro functionality [14]. Binding energies typically range from -5.0 to -8.5 kilocalories per mole, indicating favorable protein-ligand interactions [9].
Table 3: Predicted Protein Binding Affinities
| Protein Target | Binding Energy | Key Interactions | Binding Site Residues | Interaction Type |
|---|---|---|---|---|
| Cytochrome P450 | -7.2 kcal/mol | Hydrogen Bonding | Ser, Thr, Asp | Hydroxyl Group |
| Matrix Metalloproteinase | -6.8 kcal/mol | Electrostatic | Arg, Lys | Nitro Group |
| Carbonic Anhydrase | -6.3 kcal/mol | π-π Stacking | Phe, Trp | Aromatic Ring |
| Kinase Family | -5.9 kcal/mol | Mixed Interactions | Multiple | Combined Effects |
The hydroxyl group serves as a critical pharmacophore element, forming hydrogen bonds with amino acid residues in protein active sites [14]. Computational analysis identifies serine, threonine, and aspartic acid residues as primary interaction partners for the hydroxyl functionality [9]. These interactions contribute significantly to binding specificity and affinity [10].
The nitro group's electron-withdrawing properties create unique binding opportunities with positively charged amino acid residues [9]. Electrostatic interactions with arginine and lysine residues enhance binding stability and contribute to the compound's selectivity profile [14]. The nitro group also participates in dipole-dipole interactions that further stabilize protein-ligand complexes [31].
Molecular dynamics simulations of docked complexes reveal stable binding conformations over extended time periods [10]. The compound maintains its binding pose through multiple intermolecular interactions, with minimal conformational changes observed during simulation trajectories [20]. Root mean square deviation values typically remain below 2.0 Angstroms, indicating stable binding interactions [14].
The aromatic tetralin core contributes to binding affinity through π-π stacking interactions with aromatic amino acids [9]. Phenylalanine and tryptophan residues in protein binding sites form favorable stacking arrangements with the naphthalene ring system [26]. These interactions provide additional binding energy and help orient the molecule within the active site [10].
The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound demonstrates significant biological activity through its dual-target inhibition mechanisms, specifically targeting both Mouse Double Minute 2 E3 ubiquitin ligase and B-cell lymphoma-w pathways [1]. Recent computational screening studies have identified tetralone derivatives as potent inhibitors capable of simultaneously modulating these critical cellular pathways involved in cancer progression [1].
The Mouse Double Minute 2 E3 ubiquitin ligase represents a critical regulatory protein that controls p53 tumor suppressor function through ubiquitination-mediated degradation [2]. The Mouse Double Minute 2 protein functions as an E3 ubiquitin ligase that catalyzes the transfer of ubiquitin from conjugating enzymes to target proteins, ultimately leading to their proteasomal degradation [3]. Structural analysis reveals that Mouse Double Minute 2 contains distinct functional domains including a hydrophobic pocket at the N-terminus involved in transrepressor and E3 ubiquitin ligase functions, a central acid domain recognizing ubiquitination signals, and a C-terminal RING finger domain required for E2 enzyme binding [4].
The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound exhibits binding affinity to the Mouse Double Minute 2 E3 ubiquitin ligase through molecular docking interactions [1]. Computational studies demonstrate that the compound forms stable interactions within the Mouse Double Minute 2 binding pocket, disrupting the normal ubiquitination cascade [1]. The dual-site regulation mechanism of Mouse Double Minute 2 E3 ubiquitin ligase activity involves both the hydrophobic cleft and acid domain interactions, providing multiple potential binding sites for inhibitory compounds [2].
Research indicates that effective Mouse Double Minute 2 inhibition requires compounds capable of disrupting the E3 ligase function without necessarily blocking p53 binding [5]. The C462A mutation studies demonstrate that Mouse Double Minute 2 E3 function is essential for proper p53 regulation during embryonic development, highlighting the critical importance of this enzymatic activity [5]. The RING finger domain of Mouse Double Minute 2 plays a crucial role in allosteric regulation of the protein's conformation and activity, with binding affinity modulation occurring through interdomain communications [4].
The B-cell lymphoma-w protein represents a key anti-apoptotic member of the B-cell lymphoma-2 family, playing essential roles in cell survival regulation [6]. Structural studies reveal that B-cell lymphoma-w contains a hydrophobic groove formed by BH1-3 domains, with C-terminal residues bound within this groove, restricting access to potential binding partners [7]. The B-cell lymphoma-w protein specifically interacts with protein phosphatase 1 alpha and BAD proteins, forming trimolecular complexes involved in apoptosis control [6].
The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound demonstrates binding interactions with B-cell lymphoma-w through computational screening approaches [1]. The dual targeting of both Mouse Double Minute 2 E3 ubiquitin ligase and B-cell lymphoma-w provides synergistic anti-cancer effects through simultaneous activation of p53-dependent pathways and inhibition of anti-apoptotic mechanisms [1]. The B-cell lymphoma-w protein contains specific consensus motifs including R/K X V/I X F sequences shared by protein phosphatase 1 targeting subunits, which may represent potential interaction sites for inhibitory compounds [6].
Clinical relevance of dual Mouse Double Minute 2 and B-cell lymphoma-2 family targeting has been demonstrated in chronic myeloid leukemia studies, where combined inhibition produces synergistic anti-proliferative effects [8]. The modulation of pro-apoptotic and anti-apoptotic B-cell lymphoma-2 proteins through Mouse Double Minute 2 inhibitor combinations results in cooperative regulation of cell death pathways [8]. Research shows that Mouse Double Minute 2 inhibition increases expression of pro-apoptotic proteins like PUMA and decreases anti-apoptotic proteins including B-cell lymphoma-xL and Mcl-1 [8].
| Target Protein | Binding Mechanism | Cellular Effect | Reference |
|---|---|---|---|
| Mouse Double Minute 2 E3 Ubiquitin Ligase | Hydrophobic pocket interaction | p53 pathway activation | [1] |
| B-cell lymphoma-w | Hydrophobic groove binding | Apoptosis sensitization | [1] |
| Protein Phosphatase 1 Alpha | Indirect modulation via B-cell lymphoma-w | Cell cycle regulation | [6] |
The structure-activity relationships of tetralone derivatives, including 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-, demonstrate critical molecular features determining anti-proliferative activity [9]. Systematic analysis of tetralone scaffolds reveals that specific substituent patterns and electronic properties significantly influence biological potency against cancer cell lines [10].
The position of substituents on the tetralone ring system profoundly affects anti-proliferative activity, with substitution patterns showing distinct structure-activity relationships [11]. Studies of 1-tetralone derivatives demonstrate that C7 substitution yields more potent inhibition compared to C6 substitution, which in turn provides superior activity to C5 substitution [11]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound contains both hydroxyl and nitro substituents positioned at C5 and C6 respectively, representing an optimal substitution pattern for biological activity [12].
Research on monoamine oxidase inhibition by tetralone derivatives reveals that meta-substitution on aromatic rings generally enhances potency compared to para or ortho positions [11]. The electron-withdrawing nitro group at the C6 position of 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- contributes to enhanced biological activity through modification of electronic distribution within the aromatic system [13]. Comparative studies demonstrate that nitro-substituted derivatives exhibit superior anti-proliferative effects compared to unsubstituted analogs, with activity increasing as the nitro substituent shifts from ortho to para positions [13].
The electronic properties of substituents on tetralone derivatives critically determine their biological activity profiles [14]. Electron-withdrawing groups such as trifluoromethyl and chloro substituents demonstrate significant improvement in anti-proliferative potency compared to electron-donating groups like methyl and methoxy [14]. The nitro group present in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- functions as a strong electron-withdrawing substituent, enhancing the compound's interaction with biological targets [13].
Studies of diacylglycerol acyltransferase 1 inhibition by tetralone derivatives reveal that α-position substitution significantly affects enzyme potency [14]. Electron-donating groups at the α-position, including methyl, ethyl, and n-propyl substitutions, show substantial improvement in enzyme inhibition, while electron-withdrawing fluoro groups demonstrate reduced activity [14]. The hydroxyl group at C5 in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- provides hydrogen bonding capabilities that may enhance protein interactions and biological activity [15].
Quantitative structure-activity relationship analyses of anti-cancer compounds demonstrate that quantum chemical predictors including total electronic energy, charge distribution, and electrophilicity significantly correlate with biological activity [16]. The combination of hydroxyl and nitro substituents in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- creates a unique electronic environment that may contribute to its dual-target inhibition properties [16].
The structural stability of tetralone derivatives influences their biological activity and metabolic fate [14]. The presence of an enolizable ketone in the tetralone structure can result in racemization and potential nucleophilic attack, affecting compound stability [14]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound contains stabilizing substituents that may influence its metabolic stability and duration of action [14].
Research on naphthalene derivative structure-activity relationships demonstrates that hydrogen acceptance, hydrophobic substituent constants, and polar electronic parameters account for significant variation in biological response [17]. The combination of these factors in 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- contributes to its observed anti-proliferative activity [17]. Molecular connectivity indices and resonance electronic parameters also contribute to the overall biological activity profile of tetralone derivatives [17].
| Structural Feature | Effect on Activity | Mechanism | Reference |
|---|---|---|---|
| C5 Hydroxyl Group | Enhanced binding affinity | Hydrogen bonding interactions | [15] |
| C6 Nitro Group | Increased potency | Electron-withdrawing effects | [13] |
| Tetralone Ring System | Optimal scaffold geometry | Conformational rigidity | [14] |
| Electronic Distribution | Improved target selectivity | Quantum chemical properties | [16] |
The MCF7 human breast cancer cell line serves as a critical model system for investigating apoptosis induction by tetralone derivatives, including 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- [18]. MCF7 cells possess unique characteristics including the absence of caspase-3 expression due to a 47-base-pair deletion within exon 3 of the CASP-3 gene, requiring alternative apoptotic pathways for cell death induction [19].
MCF7 cells undergo mitochondrial-dependent apoptosis through caspase-7 activation mechanisms [20]. The apoptotic protease activating factor 1-caspase-9 apoptosome complex directly processes and activates procaspase-7 in MCF7 cells, forming approximately 700-kDa apoptosome complexes [20]. Treatment with tetralone derivatives results in sequential activation of caspases 9, 7, and 6, bypassing the requirement for caspase-3 in these cells [19].
Research demonstrates that tetralone compounds induce mitochondrial membrane potential disruption and cytochrome c release in MCF7 cells [21]. The intrinsic apoptotic pathway activation involves increased reactive oxygen species production, downregulation of anti-apoptotic molecules including B-cell lymphoma-2 and B-cell lymphoma-xL, and subsequent mitochondrial outer membrane permeabilization [21]. The 1(2H)-naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- compound likely induces similar mitochondrial dysfunction through its dual-target inhibition mechanisms [1].
Studies of apoptosis induction in MCF7 cells reveal that compounds affecting both Mouse Double Minute 2 and B-cell lymphoma family proteins produce synergistic effects [22]. The mitochondrial pathway involves p53-mediated transcriptional activation of pro-apoptotic BH3 proteins including BID, BIM, PUMA, and Noxa, which subsequently activate effector proteins leading to mitochondrial outer membrane permeabilization [23]. The combination of Mouse Double Minute 2 inhibition and B-cell lymphoma-w targeting in MCF7 cells results in enhanced apoptotic susceptibility [8].
The caspase activation cascade in MCF7 cells follows a distinct pattern due to the absence of functional caspase-3 [24]. Nardosinen treatment of MCF7 cells demonstrates dose-dependent increases in caspase-6 activity, confirming the role of this effector caspase in MCF7 apoptosis [24]. The sequential activation begins with caspase-9 in the apoptosome complex, followed by caspase-7 processing and subsequent caspase-6 activation [19].
X-linked inhibitor of apoptosis proteins plays a significant antiapoptotic role in MCF7 cells by directly inhibiting caspase-7 activation and forming stable approximately 200-kDa complexes with active caspase-7 [20]. The regulation of caspase activation in MCF7 cells involves both caspase-dependent and independent pathways, with apoptosis-inducing factor and endonuclease G contributing to cell death execution [22]. Treatment with bee venom in MCF7 cells demonstrates activation of both mitochondrial pathways through cytochrome c release and caspase-3 independent mechanisms involving apoptosis-inducing factor and endonuclease G [22].
DNA fragmentation represents a hallmark feature of apoptosis induction in MCF7 cells treated with bioactive compounds [25]. Flow cytometric analysis reveals characteristic changes in cell cycle distribution, with increased sub-G1 populations indicating apoptotic cell death [25]. The 4',6-diamidino-2-phenylindole staining technique demonstrates nuclear condensation and fragmentation patterns consistent with apoptotic morphology [22].
Gene expression analysis in MCF7 cells undergoing apoptosis shows altered expression of multiple apoptotic regulators [25]. Pro-apoptotic genes including BAX and BNIP3 may be downregulated while genes such as BAG3, CD40, CLU, DAP, and HSPA1A show upregulation in response to treatment [25]. The modulation of B-cell lymphoma-2 family protein expression, particularly the ratio of BAX to B-cell lymphoma-2, determines cellular susceptibility to apoptosis induction [24].
Protein expression changes in MCF7 cells include decreased levels of B-cell lymphoma-2 and increased levels of BAX proteins [19]. The phosphorylation status of various signaling proteins, including p53, p21, and p27, influences cell cycle progression and apoptotic commitment [22]. Treatment effects on cytoskeletal proteins including F-actin distribution and microtubule expression levels contribute to the morphological changes observed during apoptosis [26].
| Apoptotic Marker | MCF7 Response | Measurement Method | Reference |
|---|---|---|---|
| Caspase-7 Activation | Primary effector caspase | Chromogenic substrate assay | [20] |
| Mitochondrial Membrane Potential | Disruption and cytochrome c release | DiOC6 staining | [21] |
| DNA Fragmentation | Nuclear condensation and ladder formation | DAPI staining and gel electrophoresis | [25] |
| BAX/B-cell lymphoma-2 Ratio | Increased pro-apoptotic signaling | Western blot analysis | [24] |